
Thevetiaflavone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study flavonoid chemistry and reactions.
Industry: The compound is used in the development of natural product-based pharmaceuticals and supplements.
Mécanisme D'action
Target of Action
Thevetiaflavone, a natural flavonoid obtained from Wikstroemia indica, primarily targets the Bcl-2, Bax, and Caspase-3 proteins . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death .
Mode of Action
This compound interacts with its targets to regulate apoptosis in cells. It upregulates the expression of Bcl-2 , an anti-apoptotic protein, and downregulates the expression of Bax , a pro-apoptotic protein, and Caspase-3 , an executioner protein in apoptosis . This modulation of protein expression results in the inhibition of apoptosis .
Biochemical Pathways
This compound affects the ROS-mediated mitochondrial dysfunction pathway . It decreases the overproduction of reactive oxygen species (ROS) and ameliorates ROS-mediated mitochondrial dysfunction, including the collapse of mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore . This compound also reduces the intracellular Ca2+ level, which is closely associated with mitochondrial function and interplays with ROS .
Result of Action
This compound improves cell viability and suppresses the leakage of lactate dehydrogenase from the cytoplasm . It also inhibits apoptosis in PC12 cells, a line of cells often used in research as a model for nerve cells .
Action Environment
The action of this compound can be influenced by environmental factors such as oxygen and glucose levels. For instance, it has been shown to protect PC12 cells from injury induced by oxygen and glucose deprivation . This suggests that this compound’s action, efficacy, and stability may vary depending on the cellular environment.
Analyse Biochimique
Biochemical Properties
Thevetiaflavone interacts with several biomolecules, including enzymes and proteins. It has been found to upregulate the expression of Bcl-2, a protein that regulates cell death, and downregulate the expression of Bax and caspase-3, proteins involved in promoting cell apoptosis . These interactions suggest that this compound plays a significant role in regulating cell survival and death .
Cellular Effects
This compound has been shown to have a protective effect on PC12 cells, a line of cells often used in research as a model for nerve cells . It improves cell viability and suppresses the leakage of lactate dehydrogenase from the cytoplasm . This indicates that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It decreases the overproduction of reactive oxygen species (ROS) and ameliorates ROS-mediated mitochondrial dysfunction, including the collapse of mitochondrial membrane potential and mitochondrial permeability transition pore opening . It also reduces the intracellular Ca2+ level, which is closely associated with mitochondrial function and interplays with ROS .
Temporal Effects in Laboratory Settings
It has been shown to improve cell viability and suppress the leakage of lactate dehydrogenase from the cytoplasm in PC12 cells , suggesting potential long-term effects on cellular function.
Metabolic Pathways
Its ability to reduce intracellular Ca2+ levels suggests it may interact with metabolic pathways related to calcium signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thevetiaflavone can be synthesized through various chemical processes. One common method involves the extraction from natural sources such as Wikstroemia indica. The process typically includes macroporous adsorption resin chromatography followed by elution with water and ethanol solution .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
- Harvesting the plant material.
- Drying and grinding the plant material.
- Extracting the compound using solvents like ethanol.
- Purifying the extract through chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Thevetiaflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxylated derivatives.
Comparaison Avec Des Composés Similaires
Thevetiaflavone is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:
Apigenin: Another flavonoid with similar antioxidant properties but different molecular targets.
Luteolin: Known for its anti-inflammatory and neuroprotective effects.
Quercetin: A widely studied flavonoid with broad-spectrum antioxidant and anti-inflammatory properties.
This compound stands out due to its specific effects on mitochondrial function and apoptosis regulation, making it a promising candidate for further research and therapeutic development .
Propriétés
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABHAHJGSNVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is thevetiaflavone and where is it found?
A1: this compound is a naturally occurring flavonoid compound. It has been isolated from various plant sources, including Wikstroemia indica, Brucea javanica, Centaurea parviflora, and Genistaquadriflora munby. [, , , ]
Q2: How does this compound exert its protective effects against cerebral ischemia/reperfusion injury?
A2: Research suggests that this compound may protect against damage caused by oxygen and glucose deprivation (OGD) and subsequent reperfusion, a model for studying cerebral ischemia. In PC12 cells, a cell line often used to study neuronal function, this compound was shown to:
- Improve cell viability and reduce lactate dehydrogenase leakage: This indicates a protective effect on cell integrity. []
- Decrease reactive oxygen species (ROS) production: Excess ROS contributes to cellular damage, and this compound appears to mitigate this. []
- Improve mitochondrial function: this compound helps maintain mitochondrial membrane potential and reduces mitochondrial permeability transition pore opening, both crucial for cell survival after ischemic injury. []
- Reduce intracellular calcium levels: Excessive calcium influx contributes to cell death following ischemia. This compound's ability to modulate calcium levels likely contributes to its protective effects. []
- Regulate apoptosis-related proteins: this compound influences the balance of pro- and anti-apoptotic proteins (Bcl-2, Bax, caspase-3), promoting cell survival. []
Q3: How is this compound absorbed and metabolized in the body?
A4: Research suggests that this compound is absorbed through passive diffusion in the human intestine. Studies using the Caco-2 cell model, a model for intestinal absorption, showed that the uptake of this compound was time- and concentration-dependent but not energy-dependent, consistent with passive diffusion. [] Another study revealed that a human intestinal bacterium, Blautia sp. MRG-PMF1, can metabolize this compound through demethylation, ultimately converting it into apigenin. This highlights the role of gut microbiota in the metabolism of flavonoids like this compound. []
Q4: Are there analytical methods to study this compound?
A5: Yes, researchers utilize various techniques like UPLC-MS/MS (Ultra Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) to determine this compound concentrations in complex mixtures. [] This method allows for precise quantification, enabling researchers to study the compound's absorption, metabolism, and distribution in various settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


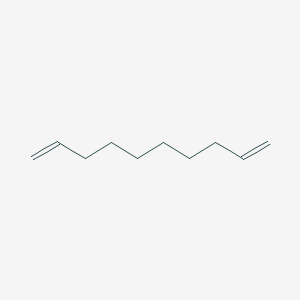
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
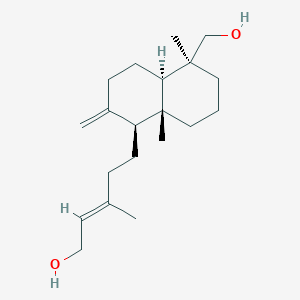
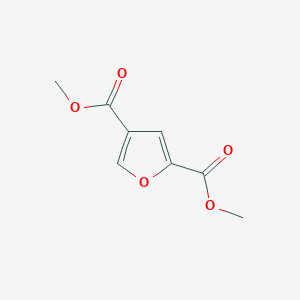
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
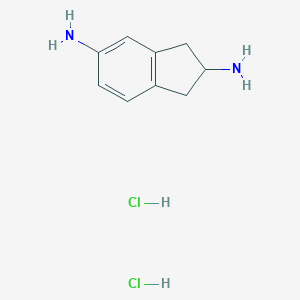
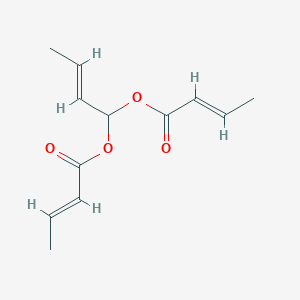
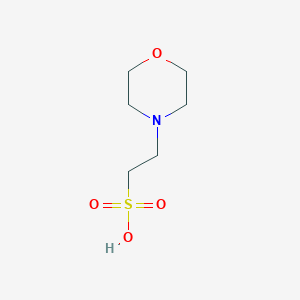
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
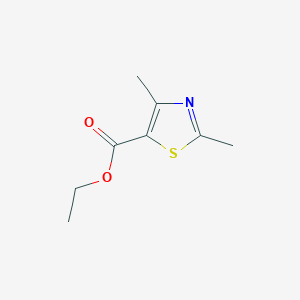
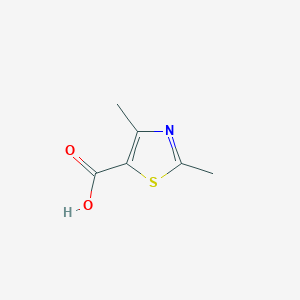
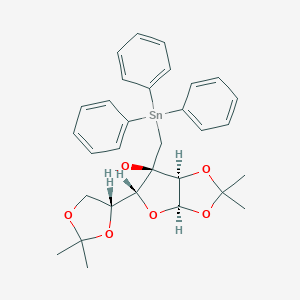
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
